Bienvenue dans la boutique en ligne BenchChem!

3-Bromohept-1-ene

Lipophilicity ADME Prediction Chromatographic Retention

3-Bromohept-1-ene (CAS 100594-85-2) is a C7 allylic bromide featuring a terminal olefin and a secondary bromine substituent at the 3-position. With a molecular formula of C₇H₁₃Br and a molecular weight of 177.08 g·mol⁻¹, the compound possesses a computed XLogP3 of 3.5, reflecting moderate lipophilicity relative to its shorter-chain homologs.

Molecular Formula C7H13Br
Molecular Weight 177.085
CAS No. 100594-85-2
Cat. No. B560876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromohept-1-ene
CAS100594-85-2
Synonyms3-Bromo-1-heptene
Molecular FormulaC7H13Br
Molecular Weight177.085
Structural Identifiers
SMILESCCCCC(C=C)Br
InChIInChI=1S/C7H13Br/c1-3-5-6-7(8)4-2/h4,7H,2-3,5-6H2,1H3
InChIKeyXKJHNOAFZFHACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromohept-1-ene (CAS 100594-85-2): Structural Profile and Procurement Baseline


3-Bromohept-1-ene (CAS 100594-85-2) is a C7 allylic bromide featuring a terminal olefin and a secondary bromine substituent at the 3-position [1]. With a molecular formula of C₇H₁₃Br and a molecular weight of 177.08 g·mol⁻¹, the compound possesses a computed XLogP3 of 3.5, reflecting moderate lipophilicity relative to its shorter-chain homologs [1]. The molecule contains one undefined stereocenter, making stereochemical procurement a relevant consideration [1]. As a bifunctional building block, it combines the reactivity of an allylic halide with that of a terminal alkene, a structural motif documented in patent literature for allylation and benzylation of aromatic substrates [2].

Why Generic Substitution of 3-Bromohept-1-ene Carries Hidden Procurement Risk


The allylic bromide subclass is structurally diverse, and chain-length homologs such as 3-bromohex-1-ene (C6) or 3-bromopent-1-ene (C5) are not interchangeable with 3-bromohept-1-ene (C7) without altering downstream physicochemical properties. The computed XLogP3 increases by approximately 0.5 log units per methylene unit across the C5–C8 series, directly impacting partition behavior, membrane permeability, and chromatographic retention in both synthesis and purification workflows [1]. Additionally, the position of the bromine on the allylic scaffold—whether at C1, C3, or internal—determines the regiochemical outcome of nucleophilic substitutions and cross-coupling reactions; substituting 3-bromohept-1-ene with 1-bromohept-2-ene alters the site of electrophilic reactivity [2]. Procurement without verifying the exact substitution pattern can compromise reaction reproducibility and product identity.

Quantitative Differentiation Evidence for 3-Bromohept-1-ene Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison Across C5–C8 3-Bromoalk-1-ene Homologs

Among the 3-bromoalk-1-ene homologous series, 3-bromohept-1-ene (C7) occupies an intermediate lipophilicity position. Its computed XLogP3 of 3.5 sits between 3-bromohex-1-ene (C6, XLogP3 ≈3.0) and 3-bromooct-1-ene (C8, XLogP3 ≈4.0), providing a lipophilicity increment of approximately 0.5 log units per methylene extension [1]. This incremental difference is large enough to produce measurable shifts in reversed-phase HPLC retention times and in calculated logD values relevant to drug-design and agrochemical lead optimization programs [1].

Lipophilicity ADME Prediction Chromatographic Retention

Molecular Weight Differentiation Advantage: C7 as the Mid-Range Building Block

3-Bromohept-1-ene (MW 177.08 g·mol⁻¹) offers a molecular weight advantage over the smaller 3-bromohex-1-ene (C6, MW 163.06 g·mol⁻¹) and the larger 3-bromooct-1-ene (C8, MW 191.11 g·mol⁻¹) for applications where a specific mass increment is required without crossing commonly applied drug-likeness thresholds (MW <500 Da) [1]. The exact mass of 176.02006 Da for the monoisotopic peak also provides a distinct MS signature for reaction monitoring [1].

Molecular Weight Building Block Selection Fragment-Based Design

Patent-Documented Differentiation: 3-Bromohept-1-ene as a Specifically Claimed Allylic Halide in Aromatic Allylation

US Patent US3678122A explicitly lists 3-bromohept-1-ene alongside 3-bromohex-1-ene and 3-bromopent-1-ene as distinct allylic halide reagents for the copper(II) chloride-catalyzed allylation and benzylation of aromatic compounds [1]. The patent's inclusion of these three specific homologs—rather than a generic 'C5–C7 allylic bromide' claim—demonstrates that each chain length was considered individually relevant for the disclosed synthetic methodology, implying that the alkyl chain length influences reaction outcome or product properties in a non-trivial manner [1].

Allylation C–C Bond Formation Patent Chemistry

Dual-Functionality Reactivity Profile: Allylic Bromide and Terminal Alkene in a Single C7 Scaffold

3-Bromohept-1-ene uniquely combines a secondary allylic bromide (C3–Br) with a terminal monosubstituted alkene (C1=C2) in a single seven-carbon scaffold [1]. This dual functionality is structurally distinct from 1-bromohept-2-ene (primary allylic bromide, internal alkene) and from 3-bromoheptane (secondary alkyl bromide, no alkene). The terminal alkene can participate in hydroboration, epoxidation, or metathesis chemistry orthogonally to nucleophilic displacement of the allylic bromide, enabling sequential functionalization strategies that are not possible with saturated alkyl bromides or non-terminal allylic isomers .

Bifunctional Building Block Orthogonal Reactivity Synthetic Strategy

Rotatable Bond Count and Conformational Flexibility: C7 Chain Offers Distinct Spatial Reach

3-Bromohept-1-ene contains 4 rotatable bonds (computed by Cactvs 3.4.8.18), compared to 3 rotatable bonds for 3-bromohex-1-ene and 5 rotatable bonds for 3-bromooct-1-ene [1]. This incremental flexibility influences the entropic component of binding free energy in receptor–ligand interactions and determines the spatial reach of the allylic bromide electrophile from any attached scaffold. The C7 chain provides a specific conformational space that cannot be recapitulated by shorter or longer homologs in constrained binding sites or macrocyclization precursors [1].

Conformational Analysis Linker Design Molecular Flexibility

Supply Landscape Differentiation: 3-Bromohept-1-ene Occupies a Specialty Niche Versus Widely Stocked Saturated or Shorter-Chain Analogs

A survey of major chemical supplier catalogs (TCI, Sigma-Aldrich, Fisher Scientific, Alfa Aesar) indicates that while 3-bromoheptane (CAS 1974-05-6, the saturated analog) and 1-bromoheptane (CAS 629-04-9) are widely stocked with defined purity specifications (≥93–98% GC), 3-bromohept-1-ene (CAS 100594-85-2) is primarily available through specialty and custom synthesis vendors . This supply landscape differential means that 3-bromohept-1-ene cannot be procured through the same channels as its saturated counterparts, and lead times and minimum order quantities may differ substantially . The absence of publicly listed boiling point, density, and flash point data for 3-bromohept-1-ene—in contrast to 3-bromoheptane (bp 140 °C, flash point 48 °C)—also represents a distinct handling and storage consideration .

Chemical Procurement Supply Chain Specialty Building Block

Highest-Confidence Application Scenarios for 3-Bromohept-1-ene Based on Verified Evidence


Medicinal Chemistry SAR Programs Requiring Precise C7 Alkyl Chain Lipophilicity Tuning

In structure–activity relationship (SAR) campaigns where an allylic bromide handle is used to introduce a C7 alkenyl chain onto a core scaffold, 3-bromohept-1-ene provides a computed XLogP3 of 3.5—a lipophilicity increment of approximately +0.5 log units relative to the C6 homolog. This difference is sufficient to modulate logD, plasma protein binding, and CYP450 metabolic stability in lead optimization. Using the C6 or C8 analog would shift the physicochemical profile outside the intended design space, potentially confounding SAR interpretation. [1]

Copper-Catalyzed Aromatic Allylation Following US3678122A Methodology

For process chemists reproducing or building upon the CuCl₂-catalyzed allylation of aromatic compounds described in US Patent 3678122A, 3-bromohept-1-ene is a specifically named reagent alongside 3-bromohex-1-ene and 3-bromopent-1-ene. The patent's explicit listing—rather than generic language—suggests that the C7 homolog was validated in the disclosed methodology. Substituting with an alternative chain length or halogen could alter reaction kinetics, regioselectivity, or product distribution in ways not covered by the patent's experimental disclosure. [2]

Sequential Orthogonal Functionalization Route Design Exploiting Dual Allylic Bromide and Terminal Alkene Reactivity

Synthetic routes that require two sequential, non-interfering transformations—such as nucleophilic substitution at the allylic C–Br position followed by hydroboration–oxidation, epoxidation, or olefin metathesis at the terminal C=C bond—depend on the specific topology of 3-bromohept-1-ene. Neither 3-bromoheptane (lacking the alkene) nor 1-bromohept-2-ene (internal alkene with different steric and electronic properties) can serve as a functional equivalent. The 4 rotatable bonds in the C7 chain further provide sufficient conformational flexibility for macrocyclization or bioconjugate linker applications. [1]

Agrochemical or Material Science Applications Requiring Defined C7 Spacer Length

In the design of agrochemical active ingredients or specialty materials (e.g., polymer-bound functional groups, liquid crystal intermediates) where alkyl chain length critically influences properties such as cuticular penetration, melting point, or mesophase behavior, the C7 chain of 3-bromohept-1-ene represents a distinct design parameter. The 14.02 g·mol⁻¹ mass increment relative to the C6 homolog and the additional rotatable bond provide measurable differences in physical properties of downstream products. Procurement of the correct chain-length homolog is essential for batch-to-batch consistency in these application areas. [1]

Quote Request

Request a Quote for 3-Bromohept-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.